molecular formula C15H24N4O B1226752 9-(2-Hydroxy-3-nonyl)-3-deazaadenine CAS No. 87871-09-8

9-(2-Hydroxy-3-nonyl)-3-deazaadenine

货号: B1226752
CAS 编号: 87871-09-8
分子量: 276.38 g/mol
InChI 键: DAWSASDELFSMFB-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(2-Hydroxy-3-nonyl)-3-deazaadenine, also known as 3-deaza-EHNA, is a potent and selective inhibitor of adenosine deaminase 1 (ADA1) . This enzyme is crucial in purine metabolism, responsible for the irreversible deamination of adenosine to inosine . The compound acts by targeting the Zn2+ ion in the catalytic pocket of ADA, effectively preventing the degradation of extracellular adenosine . By inhibiting ADA1, this reagent leads to the accumulation of endogenous adenosine, a plurifunctional mediator with key cytoprotective and anti-inflammatory roles . This mechanism is particularly valuable in research models of cardiovascular diseases, sepsis, and inflammation, where enhanced adenosine signaling has been shown to protect against endothelial dysfunction, vascular inflammation, and intestinal hyperpermeability, ultimately improving outcomes such as survival rates in experimental sepsis . Furthermore, this compound serves as a critical pharmacological tool for distinguishing between the activities of the two ADA isoenzymes (ADA1 and ADA2) due to its specific inhibition of ADA1 . Its research applications extend to neuroscientific studies, including the investigation of its influence on site-specific editing of 5-HT2CR mRNA in cortical cells . This product is intended for research purposes only and is not approved for use in humans or for diagnostic or therapeutic applications.

属性

CAS 编号

87871-09-8

分子式

C15H24N4O

分子量

276.38 g/mol

IUPAC 名称

(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol

InChI

InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1

InChI 键

DAWSASDELFSMFB-NEPJUHHUSA-N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N

手性 SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N

规范 SMILES

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N

其他CAS编号

87871-09-8

同义词

(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol
3-deaza-EHNA
4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine
9-(2-hydroxy-3-nonyl)-3-deazaadenine
9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer
erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine

产品来源

United States

准备方法

Core Structural Assembly

The synthesis begins with 2-chloro-3-nitropyridine (C₅H₃ClN₂O₂) as the starting material. This compound undergoes sequential reactions to introduce the 3-deazaadenine scaffold and the hydroxy-nonyl side chain.

  • Condensation with erythro-3-amino-2-nonanol :

    • Reagents : Erythro-3-amino-2-nonanol (C₉H₁₉NO), triethylamine (base), nitromethane (solvent).

    • Conditions : Reflux at 80–100°C for 2–3 hours.

    • Product : Intermediate erythro-2-[(2-hydroxy-3-nonyl)amino]-3-nitropyridine (C₁₄H₂₃ClN₃O₃).

    • Yield : ~70%.

  • Catalytic Hydrogenation :

    • Catalyst : Raney nickel or palladium-on-carbon (Pd/C).

    • Conditions : Hydrogen gas (30–50 psi), ethanol solvent, 1–2 hours.

    • Product : erythro-3-amino-4-[(2-hydroxy-3-nonyl)amino]pyridine (C₁₄H₂₆N₄O).

    • Yield : ~94.8%.

  • Cyclization to Form the Imidazo[4,5-c]pyridine Core :

    • Reagents : Triethyl orthoformate (C₃H₇O)₂CH, ethanesulfonic acid (catalyst).

    • Conditions : Reflux for 2 hours.

    • Product : erythro-9-(2-hydroxy-3-nonyl)-3-deazapurine (C₁₅H₂₄N₄O).

    • Yield : ~73%.

Final Functionalization

The intermediate undergoes additional hydrogenation to achieve the target structure:

  • Hydrogenation of Nitro Groups :

    • Catalyst : Platinum dioxide (PtO₂) or Raney nickel.

    • Conditions : Hydrogen gas (30 psi), ethanol/water mixture, 1–2 hours.

    • Product : 9-(2-hydroxy-3-nonyl)-3-deazaadenine (C₁₅H₂₄N₄O).

    • Yield : ~35% (reported for critical steps).

Reaction Optimization and Critical Parameters

Key factors influencing reaction efficiency include catalyst selection, solvent systems, and stereochemical control.

Parameter Details Impact
Catalyst Choice Raney nickel vs. Pd/C: Nickel is preferred for nitro-group reduction.Nickel ensures selective reduction of nitro to amine without over-reduction.
Solvent Systems Nitromethane, ethanol, and water mixtures.Polar aprotic solvents (e.g., nitromethane) enhance condensation kinetics.
Stereochemical Control Erythro configuration maintained via chiral starting material.Ensures proper spatial alignment for enzymatic binding in ADA inhibition.

Alternative Synthetic Approaches

While the primary route involves pyridine derivatives, alternative methods have been explored:

  • Alkylation of 3-Deazaadenine :

    • Reagents : Sodium hydride (NaH), dimethylformamide (DMF), phosphonylmethoxypropane derivatives.

    • Conditions : Elevated temperatures (80–100°C).

    • Note : This method is less documented but aligns with general nucleophilic substitution strategies for deazaadenine derivatives.

Purification and Characterization

Post-synthesis purification and analytical validation are critical for ensuring product quality.

Purification Techniques

  • Column Chromatography : Silica gel columns with ethyl acetate/methanol gradients.

  • Crystallization : Recrystallization from methanol/water mixtures to isolate the final compound.

Analytical Validation

Method Details Purpose
¹H NMR Peaks at δ 3.70–4.40 ppm (CH₂/CH₃ groups), δ 6.45–7.63 ppm (aromatic protons).Confirms structural integrity and stereochemistry.
HPLC Chiral columns (e.g., Waters I-250) to verify enantiomeric purity.Ensures >95% S-enantiomer dominance.

A summary of key steps and their efficiencies:

Step Reagents/Conditions Yield Reference
Condensation2-chloro-3-nitropyridine + erythro-3-amino-2-nonanol, reflux~70%
HydrogenationRaney nickel, H₂ (30 psi), ethanol~94.8%
CyclizationTriethyl orthoformate, ethanesulfonic acid~73%
Final HydrogenationPtO₂, H₂ (30 psi), ethanol/water~35%

Challenges and Limitations

  • Low Yields in Critical Steps : The final hydrogenation step suffers from moderate efficiency, potentially due to steric hindrance from the hydroxy-nonyl group.

  • Stereochemical Purity : Maintaining the erythro configuration requires precise control of reaction conditions to avoid racemization.

  • Scalability : Industrial production may face challenges due to the need for high-pressure hydrogenation and costly catalysts.

化学反应分析

Types of Reactions

9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

科学研究应用

Chemistry

9-(2-Hydroxy-3-nonyl)-3-deazaadenine serves as a building block for synthesizing novel compounds with potential therapeutic benefits. Its structure allows for various modifications, leading to new chemical entities with distinct biological activities.

Biology

This compound has been extensively studied for its effects on cellular processes:

  • Enzyme Inhibition : It acts as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE), enzymes crucial for regulating adenosine levels in biological systems. Increased adenosine levels can influence various physiological processes, including inflammation and immune responses .
  • Cellular Effects : Research indicates that it modulates signaling pathways, impacting cellular proliferation and differentiation .

Medicine

This compound is investigated for its therapeutic potential:

  • Adenosine Deaminase Inhibition : By inhibiting ADA, it increases extracellular adenosine concentrations, which can have protective effects in conditions like ischemia and inflammation .
  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV), suggesting that this compound may also possess antiviral properties .

Industry

In industrial applications, this compound can be utilized in:

  • Material Development : Its unique chemical structure makes it suitable for creating new materials with specific properties.
  • Catalysis : It can serve as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies

  • Adenosine Deaminase Inhibition Studies :
    • Research has demonstrated that structural analogs of erythro-9-(2-hydroxy-3-nonyl)adenine exhibit varying degrees of ADA inhibition, with implications for treating conditions associated with elevated adenosine levels .
  • Antitumor Activity Evaluation :
    • Studies indicate that certain deaza analogs show significant antitumor activity, suggesting that modifications to the core structure can enhance therapeutic efficacy .

作用机制

The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:

    Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.

    Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.

These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 EHNA (Erythro-9-(2-Hydroxy-3-nonyl)Adenine)
  • Mechanism : EHNA is a competitive ADA inhibitor with a Ki of ~1.5 nM for free ADA but weaker activity against LADA .
  • Therapeutic Role: Used to potentiate the activity of deamination-prone nucleosides like 9-β-D-arabinofuranosyladenine (ara-A) by blocking their metabolic inactivation .
  • Limitations: Susceptible to degradation by adenosine deaminase, reducing its bioavailability .
2.1.2 1-DeazaEHNA
  • Structural Difference : Lacks the nitrogen at position 1 of the purine ring.
  • Activity : Exhibits stronger inhibition of LADA (Ki < 1 nM) compared to EHNA, suggesting enhanced binding to the DPPIV-CD26 complex .
2.1.3 Neplanocin A Analogs
  • Examples : 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine (compound 1) and its 3-deazaadenine derivative (compound 2) .
  • Key Features: Retain potent antiviral activity (EC50 < 1 µM against vaccinia virus) but exhibit reduced cytotoxicity compared to neplanocin A due to resistance to adenosine deaminase and kinase . Inhibit AdoHcy hydrolase, elevating intracellular AdoHcy levels, which disrupts viral mRNA capping and methylation .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Target Enzyme Ki/IC50 Therapeutic Application Cytotoxicity Profile
3-deazaEHNA LADA, AdoHcy hydrolase Ki ~1–5 nM Antiviral, antitumor adjunct Low (non-substrate for ADA)
EHNA Free ADA Ki ~1.5 nM Potentiates ara-A/ara-C Moderate (ADA-sensitive)
1-DeazaEHNA LADA Ki < 1 nM Experimental ADA inhibition Not reported
Neplanocin A 3-deazaadenine analog AdoHcy hydrolase IC95 = 0.5 µM Antiviral (poxviruses) Reduced vs. neplanocin A

Key Research Findings

  • ADA Inhibition : 3-deazaEHNA outperforms EHNA in targeting LADA due to its resistance to enzymatic degradation and tighter binding to the DPPIV-CD26 complex .
  • Antiviral Activity: 3-deazaadenine derivatives of neplanocin A retain antiviral potency (EC50 ~0.1 µM) while reducing cytotoxicity by 10-fold compared to neplanocin A .
  • Synergy with Nucleosides : Co-administration of EHNA or 3-deazaEHNA with ara-A increases intracellular ara-ATP levels by 4-fold, enhancing antitumor efficacy in murine models .

Structural-Activity Relationships

  • N-3 Position : Removal of the N-3 nitrogen (3-deaza modification) reduces interactions with His residues in ADA’s catalytic site but improves selectivity for LADA .
  • Hydrophobic Side Chain: The 2-hydroxy-3-nonyl chain enhances membrane permeability and prolongs intracellular retention .

常见问题

Q. How can researchers address variability in ADA inhibition assays due to metal ion interference?

  • Answer : Pre-treat enzyme preparations with chelators (e.g., EDTA) to remove endogenous Zn²+, then reconstitute with controlled Zn²+ concentrations. Parallel assays with Ag+ or Hg²+ inhibitors (e.g., p-chloromercuribenzoate) clarify metal-dependent vs. -independent inhibition mechanisms .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。